3-Phenyl-7-carboethoxyaminocoumarin

Cytochrome P450 CYP selectivity probe substrate

3-Phenyl-7-carboethoxyaminocoumarin (CAS 42960-43-0), also known as ethyl (2-oxo-3-phenyl-2H-1-benzopyran-7-yl)carbamate, is a synthetic coumarin derivative bearing a phenyl substituent at the 3-position and a carboethoxyamino (ethyl carbamate) group at the 7-position. With a molecular formula of C₁₈H₁₅NO₄ and a molecular weight of 309.3 g/mol, it belongs to the broader class of 3-phenylcoumarins, recognized as a privileged scaffold in medicinal chemistry and fluorescent probe development.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 42960-43-0
Cat. No. B12774938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-7-carboethoxyaminocoumarin
CAS42960-43-0
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C18H15NO4/c1-2-22-18(21)19-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,2H2,1H3,(H,19,21)
InChIKeyJNOSGBIRYACEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-7-carboethoxyaminocoumarin (CAS 42960-43-0): A Profluorescent 3-Phenylcoumarin Scaffold for CYP Enzyme Studies


3-Phenyl-7-carboethoxyaminocoumarin (CAS 42960-43-0), also known as ethyl (2-oxo-3-phenyl-2H-1-benzopyran-7-yl)carbamate, is a synthetic coumarin derivative bearing a phenyl substituent at the 3-position and a carboethoxyamino (ethyl carbamate) group at the 7-position . With a molecular formula of C₁₈H₁₅NO₄ and a molecular weight of 309.3 g/mol, it belongs to the broader class of 3-phenylcoumarins, recognized as a privileged scaffold in medicinal chemistry and fluorescent probe development [1]. The compound functions as a profluorescent substrate: enzymatic cleavage of the 7-carbethoxyamino moiety releases the highly fluorescent 7-hydroxy-3-phenylcoumarin (3-phenylumbelliferone), enabling fluorescence-based detection of enzyme activity [2].

Why Generic 7-Substituted Coumarins Cannot Replace 3-Phenyl-7-carboethoxyaminocoumarin in CYP Selectivity Applications


Simply substituting a generic 7-alkoxycoumarin such as 7-ethoxycoumarin or 7-ethoxyresorufin for 3-phenyl-7-carboethoxyaminocoumarin is scientifically inappropriate because the 3-phenyl substitution fundamentally alters the CYP isoform selectivity profile. Blockade of the 3-position on the coumarin nucleus has been experimentally demonstrated to shift oxidative metabolism from CYP1A1/2-predominant pathways toward CYP2B selectivity [1]. Furthermore, molecular modeling confirms that the 3-phenyl group increases the molecular dimensions and engages distinct amino acid residues at the CYP active site compared to traditional 7-alkoxycoumarin substrates, enabling differential recognition across CYP1, CYP2, and CYP3 families [2]. The 7-carboethoxyamino group, as a carbamate rather than a simple ether, introduces a cleavable linkage that may be differentially hydrolyzed by esterases and CYP enzymes compared to the O-dealkylation-dependent 7-ethoxycoumarin [3]. These structural features are not cosmetic; they directly control which enzyme isoforms metabolize the compound and, consequently, the fluorescence signal generated.

Quantitative Differentiation Evidence for 3-Phenyl-7-carboethoxyaminocoumarin vs. Closest Analogs


CYP Isoform Selectivity Shift via 3-Phenyl Substitution vs. Unsubstituted 7-Alkoxycoumarins

The 3-phenyl substituent on the coumarin core directly alters CYP isoform selectivity compared to unsubstituted 7-alkoxycoumarins. In a systematic study by Fry et al. (2004), blockade of the 3-/4- and 6-positions on 7-alkoxycoumarins resulted in a marked shift of CYP1A1/2 selectivity toward CYP2B selectivity, achieved with little overall change in substrate molecular dimensions [1]. For the class of 3-phenylcoumarins, molecular docking studies by Juvonen et al. (2021) demonstrated that the 3-phenyl group increases compound size, making the substrate reach amino acid residues that differ between CYP families—engaging Asn255 (CYP1A1), Asn257 (CYP1A2), and Asn265 (CYP1B1) in the CYP1 family, while encountering hydrophobic residues in CYP2 and open space in CYP3 families [2]. Across 23 coumarin derivatives tested, oxidation by CYP2A13 yielded Km values spanning 0.85–97 μM and Vmax values from 0.25–60 min⁻¹, demonstrating that the 3-phenyl scaffold supports a broad tunable range of enzyme affinity not achievable with classical 7-alkoxycoumarins [2].

Cytochrome P450 CYP selectivity probe substrate 3-phenylcoumarin enzyme kinetics

Lipophilicity and Polar Surface Area Differentiation vs. 7-Ethoxycoumarin

3-Phenyl-7-carboethoxyaminocoumarin exhibits substantially higher lipophilicity and polar surface area compared to the widely used CYP substrate 7-ethoxycoumarin. Calculated physicochemical parameters from authoritative databases show XlogP = 3.5 and topological polar surface area (TPSA) = 64.6 Ų for 3-phenyl-7-carboethoxyaminocoumarin , versus LogP = 2.19 and PSA = 39.44 Ų for 7-ethoxycoumarin . This represents a ΔLogP of approximately +1.3 units and a ΔPSA of approximately +25 Ų. The higher lipophilicity predicts enhanced membrane partitioning and altered subcellular distribution, while the larger PSA remains within the drug-like range (<140 Ų), preserving acceptable bioavailability characteristics .

lipophilicity polar surface area drug-likeness membrane permeability physicochemical properties

3-Phenylcoumarin Scaffold as a Validated Platform for Selective CYP Substrate Development

The 3-phenylcoumarin scaffold has been experimentally validated as a superior platform for developing selective profluorescent CYP substrates compared to classical coumarin probes. In the foundational study by Juvonen et al. (2019), molecular modeling indicated that 3-phenylcoumarin offers an excellent scaffold for selective substrate development because the 3-phenyl substituent can be metabolized to fluorescent 7-hydroxycoumarin derivatives [1]. Among 10 novel profluorescent coumarin derivatives tested against 13 human liver CYP forms, four 3-phenylcoumarin derivatives were selectively converted by CYP1 family enzymes, with 6-methoxy-3-(4-trifluoromethylphenyl)coumarin being oxidized selectively by CYP1A2 in human liver microsomes [1]. A subsequent study of 11 3-phenylcoumarin derivatives confirmed differential selectivity: 3-(3-fluoro-4-acetoxyphenyl)coumarin (compound 14) was selectively 7-O-demethylated by CYP1A1 with an intrinsic clearance of 0.16 mL/(min·mol CYP), while 3-(4-acetoxyphenyl)-6-chlorocoumarin (compound 20) was most efficiently metabolized by CYP1B1 (53 mL/(min·mol CYP)) [2]. The advantages of these novel substrates included an excellent signal-to-background ratio, selectivity for CYP1 forms, and convenient multiwell plate measurement [1].

profluorescent substrate CYP1A2 CYP2A6 drug metabolism high-throughput screening

Fluorescent Product (3-Phenylumbelliferone) Optical Properties and pH Sensitivity

The metabolic product of 3-phenyl-7-carboethoxyaminocoumarin is 7-hydroxy-3-phenylcoumarin (3-phenylumbelliferone, CAS 6468-96-8), a well-characterized fluorophore with commercially documented optical properties. 3-Phenylumbelliferone exhibits dual excitation/emission profiles: λex 338 nm / λem 463 nm at pH 3.0, shifting to λex 383 nm / λem 472 nm in 0.1 M Tris pH 9.0 . The pKa is 7.8, enabling its use as a fluorescent pH probe for the physiological pH range . Fluorescence quantum yields as high as approximately 0.7 have been reported for 3-phenyl-7-hydroxycoumarin derivatives [1]. This represents a significant bathochromic shift compared to unsubstituted 7-hydroxycoumarin (umbelliferone), which typically fluoresces at shorter wavelengths (~450 nm), attributed to the extended conjugation from the 3-phenyl ring [2]. The melting point of the product is 206–210 °C, suitable for fluorescence applications with ≥98.0% purity by TLC .

fluorescence 3-phenylumbelliferone pH indicator fluorescent probe excitation/emission

Synthetic Utility as a Building Block: 7-Carbethoxyamino Protection Strategy

3-Phenyl-7-carboethoxyaminocoumarin serves a dual purpose as both a functional probe and a synthetic building block. The 7-carboethoxyamino group functions as a protected 7-amino moiety that can be hydrolyzed under basic conditions to yield the corresponding 7-amino-3-phenylcoumarin . This is distinct from 7-alkoxycoumarins (e.g., 7-ethoxycoumarin) where the 7-substituent is an ether that requires oxidative O-dealkylation for cleavage. The foundational patent literature (CH505089A) establishes synthetic routes to 3-substituted-7-aminocoumarins as versatile intermediates [1]. The carbethoxy protecting group offers orthogonal chemical reactivity—it can be selectively removed under mild basic hydrolysis without affecting the coumarin lactone ring, enabling further functionalization at the 7-position amine for the synthesis of more complex molecular architectures .

chemical synthesis building block 7-aminocoumarin carbamate protection derivatization

Optimal Application Scenarios for 3-Phenyl-7-carboethoxyaminocoumarin Based on Quantitative Evidence


Development of CYP2A13-Selective or CYP2B-Selective Fluorescence-Based Enzyme Assays

Based on the demonstrated ability of 3-phenyl substitution to shift CYP selectivity away from the broadly active CYP1A family toward CYP2B forms and the known oxidation of 3-phenylcoumarin derivatives by CYP2A13 [1], 3-phenyl-7-carboethoxyaminocoumarin is best deployed in the development of fluorescence-based assays targeting CYP2A13 (extrahepatic, lung-expressed) or CYP2B isoforms. Unlike 7-ethoxycoumarin, which is oxidized non-selectively by CYP1A1, CYP1A2, CYP2A6, CYP2E1, and CYP2B6 [2], the 3-phenyl substitution provides a built-in selectivity filter. Researchers should validate isoform specificity with recombinant enzyme panels before routine use.

Ratiometric Fluorescent pH Sensing in Physiological Studies (via Metabolic Product)

The metabolic product 3-phenylumbelliferone (7-hydroxy-3-phenylcoumarin) exhibits a well-characterized pH-dependent spectral shift with λex 338 nm (pH 3.0) switching to 383 nm (pH 9.0) , and a pKa of 7.8 . This makes 3-phenyl-7-carboethoxyaminocoumarin an attractive pro-fluorophore for generating a ratiometric pH sensor in situ following enzymatic activation. The excitation shift of 45 nm between acidic and basic conditions provides a built-in internal reference that is not available with the umbelliferone product of 7-ethoxycoumarin, whose spectral properties are less pH-responsive in the physiological range.

Synthesis of 7-Amino-3-phenylcoumarin Derivatives for Medicinal Chemistry Campaigns

The 7-carboethoxyamino group can be selectively hydrolyzed under basic conditions to liberate 7-amino-3-phenylcoumarin , a key intermediate for further derivatization. This synthetic route is supported by patent literature (CH505089A) establishing the preparation of 3-substituted-7-aminocoumarins [1]. The orthogonal chemical reactivity of the carbamate compared to the ether linkage in 7-alkoxycoumarins enables synthetic sequences that are not possible with traditional coumarin substrates. The 3-phenyl group also provides a hydrophobic anchor for binding pocket interactions in target enzymes, as demonstrated by the MAO-B inhibitory activity of 3-phenylcoumarin derivatives (IC₅₀ values as low as 56 nM for the most potent derivative) [2].

Lipophilic Probe for Membrane-Associated CYP Enzyme Studies

With an XlogP of 3.5—significantly higher than 7-ethoxycoumarin (LogP 2.19) —3-phenyl-7-carboethoxyaminocoumarin is preferentially suited for studying membrane-associated CYP enzymes where substrate access requires partitioning into the endoplasmic reticulum membrane. The higher lipophilicity predicts enhanced membrane retention and proximity to membrane-anchored CYP active sites, while the TPSA of 64.6 Ų remains within drug-like space, avoiding excessive non-specific binding issues associated with highly lipophilic compounds . This property profile is particularly relevant for CYP2A6 and CYP2A13 studies, where the coumarin core must access a buried active site near the heme.

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